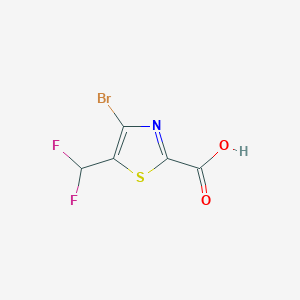

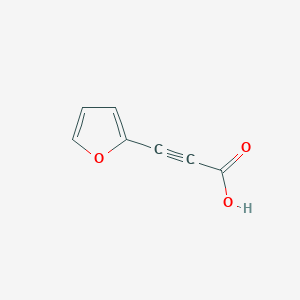

![molecular formula C17H19N5O4 B2517826 9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 923482-34-2](/img/structure/B2517826.png)

9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound , 9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, is a heterocyclic compound that belongs to the class of furo[3,4-d]pyrimidine-2,4-diones. These compounds are of significant interest due to their potential biological activities, including antiallergic properties. The structure of the compound suggests that it may have been derived from a furo[3,4-d]pyrimidine scaffold, which is a bicyclic system combining a furan ring and a pyrimidine ring in one structure.

Synthesis Analysis

The synthesis of related furo[3,4-d]pyrimidine-2,4-diones has been reported to be achieved through a straightforward three-step pathway. Initially, a Curtius rearrangement of 4-(methoxycarbonyl)furan-3-carboxylic acid is performed, followed by a reaction with various amines to produce intermediate ureids. These intermediates are then subjected to ring closure to yield the bicyclic furo[3,4-d]pyrimidine scaffold in good yields. Further functionalization at the N-1 position allows for the generation of a diverse library of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of furo[3,4-d]pyrimidine-2,4-diones is characterized by the presence of a fused furan and pyrimidine ring. The compound of interest likely features additional substituents, such as a methyl group at the N-1 position and a 2-oxopropyl group, which could influence its chemical behavior and biological activity. The precise arrangement of these groups within the bicyclic system is crucial for the compound's properties and potential applications.

Chemical Reactions Analysis

Furo[3,4-d]pyrimidine-2,4-diones can undergo various chemical reactions, including partial hydrogenation, to yield dihydro- and tetrahydrofuro[3,4-d]pyrimidine derivatives . These reactions can modify the electronic and steric properties of the compound, potentially altering its biological activity. The presence of functional groups such as the 2-oxopropyl moiety may also participate in chemical reactions, further diversifying the chemical space of these heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of furo[3,4-d]pyrimidine-2,4-diones are influenced by their molecular structure. The bicyclic system and the nature of the substituents affect the compound's solubility, stability, and reactivity. The antiallergic activity of related compounds has been evaluated using rat passive cutaneous anaphylaxis (PCA) screening, indicating that these compounds can be orally active and possess promising biological activities . The specific properties of the compound would need to be determined experimentally to fully understand its potential applications.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9-(furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c1-11(23)9-22-15(24)13-14(19(2)17(22)25)18-16-20(6-4-7-21(13)16)10-12-5-3-8-26-12/h3,5,8H,4,6-7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVLFXKRRWENJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C2=C(N=C3N2CCCN3CC4=CC=CO4)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16604791 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Methyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B2517746.png)

![8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2517750.png)

![N-[5-(2H-1,3-benzodioxole-5-amido)-2-fluorophenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2517758.png)

![3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride](/img/structure/B2517759.png)

![(E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517762.png)

![N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine](/img/structure/B2517763.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2517764.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2517766.png)